1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane
Description
1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a phenyl group at position 2 and an azepane ring (a seven-membered saturated nitrogen heterocycle) at position 4. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
4-(azepan-1-yl)-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-2-7-12-21(11-6-1)18-16-15(10-13-22-16)19-17(20-18)14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKPIPKWTCNUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane typically involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . The reaction conditions often include heating thiophene-2-carboxamides in formic acid or using triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-{2-Phenylthieno[3,2-d]pyrimidin-4-yl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane has shown promising anticancer properties in various studies. For instance:
- Case Study : A study evaluated the compound against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Neuropharmacological Effects
Emerging research indicates that this compound may also exhibit neuroprotective properties:
- Mechanism : It is hypothesized that this compound modulates neurotransmitter systems or protects against neurodegenerative processes through antioxidant mechanisms.
Research Findings and Insights
Recent studies have provided insights into the pharmacological potential of this compound:
Mechanism of Action
The mechanism of action of 1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of 1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane and two structurally related compounds from recent literature:
Key Observations:
- Core Flexibility : The target compound’s azepane substituent provides greater conformational flexibility compared to the rigid pyrazolo-pyrimidine fusion in the compound from . This flexibility may improve binding to dynamic protein pockets .
- Lipophilicity : The target compound’s estimated logP (3.5–4.0) suggests moderate lipophilicity, slightly lower than F396-0842 (logP 4.44), which may translate to better aqueous solubility .
Pharmacological Implications
- Target Compound : The azepane group’s flexibility and nitrogen lone pairs may enhance interactions with ATP-binding pockets in kinases. The phenyl group could mediate π-π stacking with hydrophobic residues.
- Compound from : The pyrazolo-pyrimidine fusion introduces additional hydrogen-bonding sites (N-atoms), which may improve selectivity for specific kinase isoforms .
- F396-0842 : The fluorophenyl and sulfanyl groups likely improve metabolic resistance and membrane permeability, respectively, but the higher molecular weight (482.6 vs. ~310) may limit bioavailability .
Biological Activity
1-{2-phenylthieno[3,2-d]pyrimidin-4-yl}azepane is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and potential therapeutic implications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 323.43 g/mol. The structure consists of a thieno[3,2-d]pyrimidine core linked to an azepane ring, which is expected to influence its biological interactions.
Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold often exhibit inhibitory activity against various kinases involved in cancer progression. For instance, studies on related thienopyrimidine derivatives have shown promising results as inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways . The specific mechanism by which this compound exerts its effects may involve modulation of these pathways.
In Vitro Studies
In vitro assays have been employed to evaluate the cytotoxicity and kinase inhibitory activity of thieno[3,2-d]pyrimidine derivatives. For example, one study screened several compounds against 60 human cancer cell lines and determined their half-maximal inhibitory concentration (IC50) values. Compounds similar to this compound demonstrated significant cytotoxic effects with IC50 values ranging from nanomolar to micromolar concentrations depending on the specific cell line tested .
Table 1: Summary of Biological Activity Data
| Compound Name | IC50 (µM) | Target Enzyme | Cell Lines Tested |
|---|---|---|---|
| This compound | TBD | PI3K | T-47D, MCF7 |
| Thienopyrimidine Derivative A | 0.1 | LHRH Receptor | Castrated Male Monkeys |
| Thienopyrimidine Derivative B | 0.06 | LHRH Receptor | Castrated Male Monkeys |
Case Studies
Recent patents have highlighted the potential of thieno[3,2-d]pyrimidine compounds in treating conditions such as cancer and fibrosis by inducing the degradation of specific proteins like IRAK-M . These findings suggest that this compound could play a role in therapeutic strategies aimed at modulating immune responses or inhibiting tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
